molecular formula C9H8BrNO4 B8027399 Methyl 2-(4-bromo-3-nitrophenyl)acetate

Methyl 2-(4-bromo-3-nitrophenyl)acetate

Cat. No.: B8027399
M. Wt: 274.07 g/mol
InChI Key: TVEWRZPCGJDZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromo-3-nitrophenyl)acetate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-nitrophenyl)acetate typically involves the esterification of 2-(4-bromo-3-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(4-bromo-3-nitrophenyl)acetic acid+methanolacid catalystMethyl 2-(4-bromo-3-nitrophenyl)acetate+water\text{2-(4-bromo-3-nitrophenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(4-bromo-3-nitrophenyl)acetic acid+methanolacid catalyst​Methyl 2-(4-bromo-3-nitrophenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-nitrophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetic acid derivatives.

    Reduction: Methyl 2-(4-bromo-3-aminophenyl)acetate.

    Ester Hydrolysis: 2-(4-bromo-3-nitrophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-bromo-3-nitrophenyl)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of functionalized materials for electronic or optical applications.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ester group can be hydrolyzed to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-bromo-4-nitrophenyl)acetate
  • Methyl 2-(4-chloro-3-nitrophenyl)acetate
  • Methyl 2-(4-bromo-3-methylphenyl)acetate

Uniqueness

Methyl 2-(4-bromo-3-nitrophenyl)acetate is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(4-bromo-3-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEWRZPCGJDZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-3-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromo-3-nitrophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-bromo-3-nitrophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-bromo-3-nitrophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-bromo-3-nitrophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-bromo-3-nitrophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.